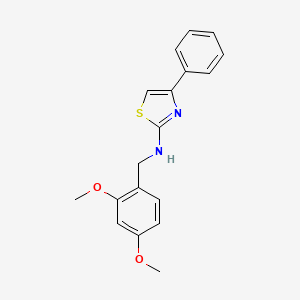
2-(2,4-Dimethoxybenzylamino)-4-phenylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethoxybenzylamino)-4-phenylthiazole is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 2,4-dimethoxybenzylamino group and a phenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxybenzylamino)-4-phenylthiazole typically involves multiple steps. One common method starts with the preparation of 2,4-dimethoxybenzylamine from 2,4-dimethoxybenzaldehyde. This involves reduction reactions using reagents such as sodium borohydride (NaBH4) and boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) as the solvent .
The next step involves the formation of the thiazole ring. This can be achieved through a cyclization reaction where the 2,4-dimethoxybenzylamine is reacted with a suitable thioamide and a halogenated phenyl compound under specific conditions. The reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The raw materials are sourced in bulk, and the reactions are scaled up using larger reactors. The final product is purified using techniques such as recrystallization and chromatography to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxybenzylamino)-4-phenylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like K2CO3 or NaOH.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
2-(2,4-Dimethoxybenzylamino)-4-phenylthiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications. It is studied for its role in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxybenzylamino)-4-phenylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethoxybenzylamino)-4-methylthiazole: Similar structure but with a methyl group instead of a phenyl group.
2-(2,4-Dimethoxybenzylamino)-5-phenylthiazole: Similar structure but with the phenyl group at a different position on the thiazole ring.
2-(2,4-Dimethoxybenzylamino)-4-phenylimidazole: Similar structure but with an imidazole ring instead of a thiazole ring.
Uniqueness
2-(2,4-Dimethoxybenzylamino)-4-phenylthiazole is unique due to its specific combination of functional groups and the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds .
Properties
CAS No. |
24051-01-2 |
|---|---|
Molecular Formula |
C18H18N2O2S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H18N2O2S/c1-21-15-9-8-14(17(10-15)22-2)11-19-18-20-16(12-23-18)13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,19,20) |
InChI Key |
OXDCREYBRHOVGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC(=CS2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


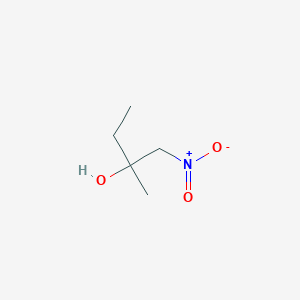

![6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol](/img/structure/B14707531.png)


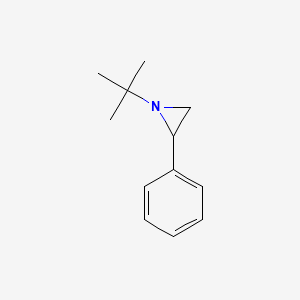



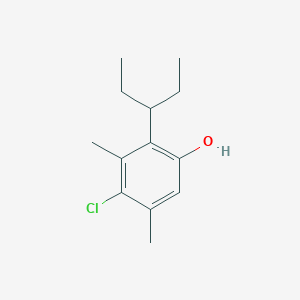
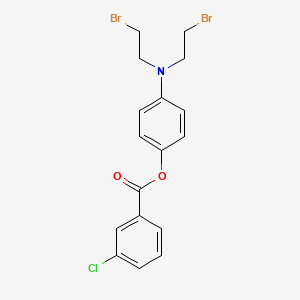


![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)
